molecular formula H6N2O4S B041670 Hydrazine sulfate-15N2 CAS No. 88491-70-7

Hydrazine sulfate-15N2

Cat. No. B041670
CAS RN: 88491-70-7
M. Wt: 132.11 g/mol
InChI Key: ZGCHATBSUIJLRL-AWQJXPNKSA-N
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Description

Synthesis Analysis

Hydrazine sulfate-15N2 synthesis involves direct hydrazinosulfonylation of aryl electrophiles with SO2 and hydrazines. This method is efficient, versatile, and relies on readily available starting materials, making it a practical approach for synthesizing aryl N-aminosulfonamides (Hsu et al., 2023).

Molecular Structure Analysis

The molecular structure of hydrazine sulfate-15N2 and related compounds has been extensively studied. For example, the study on nitrile hydratase provides insight into enzyme models involving sulfur and nitrogen at the active site, which is relevant for understanding hydrazine sulfate-15N2's structural characteristics (Mascharak, 2002).

Chemical Reactions and Properties

Hydrazine sulfate-15N2 undergoes various chemical reactions, including the formation of ammonia and hydrazine through protonation mechanisms. These reactions highlight the compound's role in synthetic and potentially catalytic processes (Tyler, 2015).

Physical Properties Analysis

Although the search did not yield specific studies focusing on the physical properties of hydrazine sulfate-15N2, general knowledge about hydrazine compounds suggests they possess significant reactivity and stability under various conditions, which can be inferred from their extensive use in industrial and pharmaceutical applications.

Chemical Properties Analysis

The chemical properties of hydrazine sulfate-15N2 relate closely to its reactivity with other substances, including its potential for forming complexes and undergoing redox reactions. The review of hydrazine-based fuels underscores the complexity of hydrazine compounds' chemical behavior, which is relevant for understanding hydrazine sulfate-15N2's properties (Wu et al., 2023).

Scientific Research Applications

  • Extraction of Metals from Batteries : Hydrazine sulfate is effective in extracting valuable metals from spent lithium-ion batteries, achieving high recovery rates for lithium, nickel, cobalt, and manganese (Jian et al., 2020).

  • Cancer Treatment and Symptom Management : It shows potential in improving glucose tolerance, increasing caloric intake, and stabilizing weight in cancer patients, with minimal side effects. Additionally, it enhances the antitumor effectiveness of various chemotherapy drugs against certain cancers in rats, suggesting potential for combination chemotherapy in human cancer treatment (Gold, 1987); (Gold, 1975).

  • Carcinogenic and Genotoxic Effects : Hydrazine sulfate is identified as a likely human carcinogen and a weak inhibitor of monoamine oxidase (MAO). It shows in vivo non-mutagenicity in target tissues of lacZ transgenic mice, suggesting it may be a non-genotoxic carcinogen. Changes in DNA methylation status in liver genes have been observed in animals exposed to hydrazine sulfate (Audrieth et al., 2020); (Douglas et al., 1995); (Zheng & Shank, 1996).

  • Metabolism Studies : It aids in the study of hydrazine metabolism in rats through the collection and mass spectrometric measurement of 15N2 from respiratory gases (Springer et al., 1981).

  • Magnetic Studies in Chemistry : In hydrothermal synthesis, transition metal sulfates containing hydrazine yield complex crystal structures with diverse magnetic properties, which can have significant implications in materials science (Jia et al., 2011).

  • Biosensor Development : Hydrazine-based glucose sensors have shown better long-term stability and performance compared to traditional sensors, making them a promising alternative for glucose detection in human blood and urine samples (Rahman et al., 2005).

  • Pharmaceutical Synthesis : Hydrazine sulfate-15N2 is involved in the synthesis of important compounds like dl-glutamine-2,5-15N2, a key amino acid for protein synthesis with potential applications in pharmaceuticals (Lagna & Callery, 1984).

Safety And Hazards

Hydrazine sulfate-15N2 is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation and may cause an allergic skin reaction . It may cause cancer (Dermal, Inhalation, oral) and is very toxic to aquatic life with long-lasting effects .

properties

InChI

InChI=1S/H4N2.H2O4S/c1-2;1-5(2,3)4/h1-2H2;(H2,1,2,3,4)/i1+1,2+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGCHATBSUIJLRL-AWQJXPNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

NN.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[15NH2][15NH2].OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H6N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00583904
Record name Sulfuric acid--(~15~N_2_)hydrazine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydrazine sulfate-15N2

CAS RN

88491-70-7
Record name Sulfuric acid--(~15~N_2_)hydrazine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydrazine sulfate-15N2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
WM Lagna, PS Callery - Journal of Labelled Compounds and …, 1984 - Wiley Online Library
A two step synthesis of dl‐glutamine‐2,5‐ 15 N 2 is described. 2‐Oxapentanedioic acid was reacted with hydrazine sulfate‐ 15 N 2 to yield 6‐carboxy‐(2H)‐pyridazin‐3‐one‐1,2‐ 15 N …

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